N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE
Overview
Description
N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound features two benzenesulfonamide groups attached to a central phenyl ring, with additional methyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE typically involves the reaction of N-methylbenzenesulfonamide with a phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-METHYLBENZENESULFONAMIDE
- N-METHYL-N-PHENYLBENZENESULFONAMIDE
- 4-METHYLBENZENESULFONAMIDE
Uniqueness
N-METHYL-N-[2-(N-METHYLBENZENESULFONAMIDO)PHENYL]BENZENESULFONAMIDE is unique due to its dual sulfonamide groups and the specific arrangement of these groups on the phenyl ring. This structure provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[benzenesulfonyl(methyl)amino]phenyl]-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-21(27(23,24)17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)28(25,26)18-13-7-4-8-14-18/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLDYMJIAEKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233545 | |
Record name | N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625459-09-8 | |
Record name | N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625459-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-1,2-Phenylenebis[N-methylbenzenesulfonamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.